Norepinephrine L-bitartrate hydrate
Description
Nomenclature and Stereoisomeric Considerations
The systematic name for the active component is 4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol. caymanchem.com When combined with L-tartaric acid and water, it forms Norepinephrine (B1679862) L-bitartrate hydrate (B1144303). caymanchem.compschemicals.com The "L-" designation in L-bitartrate and the "(1R)" in the norepinephrine component are crucial stereochemical descriptors. Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. The biological activity of norepinephrine is highly dependent on its stereochemistry, with the L-isomer (also referred to as the R-isomer in the Cahn-Ingold-Prelog system) being the endogenously active form. caymanchem.com The use of the L-bitartrate salt helps in the selective crystallization and purification of this specific stereoisomer. google.com
Historical Context of Norepinephrine Research
The understanding of norepinephrine's function is a cornerstone of modern physiology and pharmacology. In the mid-1940s, Swedish physiologist Ulf von Euler was pivotal in identifying norepinephrine, then called noradrenaline, as a key neurotransmitter in the sympathetic nervous system. acs.orgbritannica.comnobelprize.org His work demonstrated that norepinephrine is stored in vesicles within nerve endings and released to transmit signals between neurons. nobelprize.org This discovery was a significant leap from earlier observations of the effects of adrenal extracts. For his groundbreaking research on neurotransmitters, von Euler was a co-recipient of the Nobel Prize in Physiology or Medicine in 1970. acs.orgnobelprize.org Subsequent research by scientists like Julius Axelrod further elucidated the mechanisms of norepinephrine's action, including its reuptake and inactivation, which provided a more complete picture of sympathetic nervous system function. nih.gov
Significance of Norepinephrine L-Bitartrate Hydrate in Academic Inquiry
The bitartrate (B1229483) hydrate salt of L-norepinephrine is particularly valuable in academic and laboratory research for several reasons. Its crystalline, solid form provides stability, making it easier to handle, weigh, and store compared to the less stable free base. lktlabs.com Furthermore, it is soluble in water, which is a common solvent in biological experiments. lktlabs.com This allows for the preparation of precise concentrations of the active L-norepinephrine isomer for in vitro and in vivo studies. researchgate.net Researchers utilize this compound to investigate a wide range of physiological and pathological processes, including cardiovascular function, neurological disorders, and metabolic regulation. lktlabs.comcaymanchem.com Its use as a well-defined agonist for adrenergic receptors is fundamental to pharmacological studies aimed at understanding receptor function and developing new therapeutic agents. caymanchem.compatsnap.com
Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C8H11NO3 • C4H6O6 • H2O caymanchem.comcaymanchem.com |
| Molecular Weight | 337.3 g/mol caymanchem.com |
| Appearance | White Crystalline Powder lktlabs.com |
| Solubility | Soluble in water (400 mg/mL), Slightly soluble in ethanol (B145695) (3 mg/mL) lktlabs.com |
| Melting Point | 102-104°C lktlabs.com |
Properties
Molecular Formula |
C12H19NO10 |
|---|---|
Molecular Weight |
337.28 g/mol |
IUPAC Name |
4-(2-amino-1-hydroxyethyl)benzene-1,2-diol;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate |
InChI |
InChI=1S/C8H11NO3.C4H6O6.H2O/c9-4-8(12)5-1-2-6(10)7(11)3-5;5-1(3(7)8)2(6)4(9)10;/h1-3,8,10-12H,4,9H2;1-2,5-6H,(H,7,8)(H,9,10);1H2/t;1-,2-;/m.1./s1 |
InChI Key |
LNBCGLZYLJMGKP-UACZKNEHSA-N |
SMILES |
C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O.O |
Isomeric SMILES |
C1=CC(=C(C=C1C(CN)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O.O |
Origin of Product |
United States |
Biosynthesis, Metabolism, and Endogenous Roles of Norepinephrine
Dopamine (B1211576) β-Hydroxylase Mediated Biosynthesis Pathways
The journey of norepinephrine's creation begins with the amino acid tyrosine. wikipedia.orgnews-medical.net Through a series of enzymatic steps, tyrosine is converted to norepinephrine (B1679862) in the adrenal medulla and postganglionic neurons of the sympathetic nervous system. wikipedia.orgnews-medical.net A pivotal enzyme in this pathway is dopamine β-hydroxylase (DBH). researchgate.netwikipedia.orgnih.gov
The biosynthesis of norepinephrine can be summarized in the following steps:
Tyrosine to L-DOPA: The process starts with the conversion of tyrosine to dihydroxyphenylalanine (L-DOPA) by the enzyme tyrosine hydroxylase. news-medical.net
L-DOPA to Dopamine: L-DOPA is then converted to dopamine. news-medical.net
Dopamine to Norepinephrine: Finally, dopamine β-hydroxylase catalyzes the conversion of dopamine to norepinephrine. wikipedia.orgnih.govwikipedia.org This reaction requires the presence of molecular oxygen and ascorbic acid (vitamin C) as cofactors. wikipedia.orgwikipedia.org
Dopamine β-hydroxylase is a copper-containing enzyme and is unique in that it is a membrane-bound enzyme, meaning norepinephrine is synthesized inside vesicles. wikipedia.org These vesicles are then stored in nerve endings and the adrenal medulla, ready for release.
Enzymatic Degradation and Metabolic Fate of Norepinephrine
Once norepinephrine has exerted its effects, it is rapidly inactivated to prevent prolonged stimulation. britannica.com This degradation is primarily carried out by two key enzymes: catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO). wikipedia.orgbritannica.comnih.gov The specific pathway and resulting metabolites can vary depending on the tissue and location of the norepinephrine. wikipedia.org
COMT is an enzyme that methylates catecholamines, including norepinephrine, leading to their inactivation. numberanalytics.comresearchgate.net This enzyme is found in the synaptic cleft and the cytosol of cells. wikipedia.org The primary metabolite produced from the action of COMT on norepinephrine is normetanephrine. nih.govnih.gov
MAO is a mitochondrial enzyme that catalyzes the oxidative deamination of monoamines like norepinephrine. wikipedia.orgnumberanalytics.com This process results in the formation of aldehydes. numberanalytics.com In the case of norepinephrine, MAO converts it to 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL). nih.gov This intermediate is then further metabolized. For complete inactivation of norepinephrine, metabolism by MAO is essential. youtube.com
The final breakdown product of norepinephrine that is excreted in the urine is vanillylmandelic acid (VMA). wikipedia.org
Norepinephrine as a Neurotransmitter and Hormone
Norepinephrine functions dually as a neurotransmitter in the nervous system and as a hormone released into the bloodstream. clevelandclinic.orgwikipedia.orgbritannica.com This dual role allows it to orchestrate a wide range of physiological and psychological responses.
As a neurotransmitter, it is a chemical messenger that transmits signals between nerve cells. clevelandclinic.org As a hormone, it is released from the adrenal glands and travels through the bloodstream to act on various tissues. clevelandclinic.orgbritannica.com
The primary functions of norepinephrine in the body include:
Increasing alertness, arousal, and attention. clevelandclinic.orgwikipedia.org
Constricting blood vessels to maintain blood pressure. clevelandclinic.orgbritannica.com
Affecting the sleep-wake cycle, mood, and memory. clevelandclinic.org
Triggering the release of glucose from energy stores. wikipedia.org
Increasing blood flow to skeletal muscles. wikipedia.org
Within the central nervous system (CNS), norepinephrine-producing neurons are primarily located in the brainstem, with the most significant cluster being the locus coeruleus (LC) in the pons. wikipedia.orgyoutube.comimrpress.com The LC is the main source of norepinephrine for the entire CNS, with its neurons projecting extensively throughout the brain. imrpress.comnih.govimrpress.com
These widespread projections from the LC allow norepinephrine to modulate the activity of numerous brain regions, influencing a vast array of functions including:
Arousal and wakefulness. wikipedia.orgimrpress.com
Attention and focus. wikipedia.org
Learning and memory. nih.gov
Mood and emotional regulation. nih.gov
Stress responses. nih.gov
The LC-norepinephrine system has two main modes of operation: tonic (sustained) and phasic (burst) firing, which are associated with different behavioral states and cognitive functions. imrpress.com
In the peripheral nervous system (PNS), norepinephrine is the principal neurotransmitter released by postganglionic sympathetic neurons. wikipedia.orgnih.gov The sympathetic nervous system is a branch of the autonomic nervous system responsible for the "fight-or-flight" response. nih.govyoutube.com
When activated, these sympathetic nerves release norepinephrine, which acts on various organs and tissues to prepare the body for action. nih.gov This includes:
Increasing heart rate and the force of heart contractions. britannica.com
Constricting blood vessels, leading to increased blood pressure. britannica.com
Dilating pupils. nih.gov
Inhibiting digestion and bladder function. wikipedia.org
The release of norepinephrine from these nerve terminals is a crucial component of the body's rapid response to stressful or dangerous situations.
Adrenal Medulla Secretion and Hormonal Functions
The adrenal medulla, the inner part of the adrenal gland, is the primary site for the synthesis and secretion of catecholamines, namely epinephrine (B1671497) and norepinephrine. nih.govwikipedia.org In response to stress, such as exercise or imminent danger, the sympathetic nervous system stimulates the chromaffin cells of the adrenal medulla to release these hormones into the bloodstream. wikipedia.orgyoutube.com While both are released, epinephrine constitutes about 80-85% of the adrenal medullary output, with norepinephrine making up the remaining 15-20%. wikipedia.orgyoutube.com
Once in circulation, norepinephrine acts as a hormone, exerting widespread effects throughout the body by binding to adrenergic receptors on various target cells. wikipedia.org Its primary hormonal functions are geared towards mobilizing the body for action. wikipedia.org These functions include:
Cardiovascular Effects: Norepinephrine increases heart rate and the force of heart contractions, leading to a higher cardiac output. hopkinsmedicine.orgnumberanalytics.com It also causes vasoconstriction (narrowing of blood vessels), which increases blood pressure. hopkinsmedicine.orgbritannica.com
Metabolic Effects: It triggers the release of glucose from energy stores and increases the levels of circulating free fatty acids, providing the body with readily available energy. hopkinsmedicine.orgbritannica.com
Other Systemic Effects: Norepinephrine reduces blood flow to the gastrointestinal system and inhibits bladder voiding and gastrointestinal motility. wikipedia.org It also increases blood flow to skeletal muscles, preparing them for physical exertion. wikipedia.org
The release of norepinephrine from the adrenal medulla is a key component of the acute stress response, enabling the body to cope with threatening situations. britannica.comclevelandclinic.org
Modulation of Physiological Systems by Endogenous Norepinephrine
Endogenous norepinephrine plays a significant role in modulating various physiological systems, ensuring the body can adapt to changing internal and external environments.
Neurological System Regulation
Within the central nervous system (CNS), norepinephrine functions as a neurotransmitter, primarily produced in a brainstem nucleus called the locus coeruleus. wikipedia.orgyoutube.com Its release has profound effects on brain function, including:
Arousal and Vigilance: Norepinephrine increases alertness, arousal, and vigilance, promoting a state of readiness. clevelandclinic.orgwikipedia.org
Cognitive Functions: It enhances attention, focus, and the formation and retrieval of memories. nih.govwikipedia.org
Mood and Anxiety: Norepinephrine can also influence mood and is associated with increased restlessness and anxiety. wikipedia.org
The noradrenergic system in the brain is crucial for optimizing behavioral performance and adapting to stressors. nih.gov
Immunological System Regulation
Norepinephrine is a key modulator of the immune system. benthamdirect.comnih.gov Sympathetic nerve fibers innervate lymphoid tissues, where they release norepinephrine that can directly interact with immune cells expressing adrenergic receptors. benthamdirect.comnih.gov This interaction can influence immune responses in several ways:
Anti-inflammatory Effects: Norepinephrine generally has an anti-inflammatory effect, primarily mediated through β-adrenergic receptors. nih.govfrontiersin.org It can suppress the production of pro-inflammatory cytokines while stimulating the release of anti-inflammatory cytokines. frontiersin.org
Modulation of Immune Cell Function: It can regulate the activity of various immune cells, including T cells, B cells, and macrophages. benthamdirect.comnih.gov For instance, it can influence the differentiation of T helper cells and regulate the production of antibodies by B cells. benthamdirect.comfrontiersin.org
The interplay between the nervous and immune systems, mediated in part by norepinephrine, is essential for maintaining homeostasis during an immune challenge. benthamdirect.com
Vascular System Regulation
Norepinephrine's effects on the vascular system are critical for maintaining blood pressure and organ perfusion. numberanalytics.com Its primary action is vasoconstriction, which increases systemic vascular resistance and, consequently, blood pressure. numberanalytics.combritannica.com This is particularly important in situations of shock or hypotension, where maintaining adequate blood flow to vital organs is paramount. numberanalytics.com Norepinephrine also increases venous return to the heart by causing venoconstriction, which helps to maintain cardiac output. nih.gov
The table below summarizes the key vascular effects of norepinephrine:
| Effect | Mechanism | Receptor | Outcome |
| Vasoconstriction | Contraction of vascular smooth muscle | α1-adrenergic | Increased blood pressure |
| Venoconstriction | Contraction of venous smooth muscle | α1-adrenergic | Increased venous return |
Anti-inflammatory Roles in the Central Nervous System
Within the central nervous system, norepinephrine plays a significant role in suppressing neuroinflammation. oup.comnih.gov It exerts this anti-inflammatory action by acting on glial cells, such as microglia and astrocytes. oup.comnih.gov
Key anti-inflammatory actions of norepinephrine in the CNS include:
Suppression of Glial Activation: Norepinephrine can suppress the activation of microglia and astrocytes, which are key players in the inflammatory response in the brain. oup.com
Inhibition of Inflammatory Mediators: It inhibits the production of pro-inflammatory cytokines and other inflammatory molecules by these glial cells. oup.comresearchgate.net
This tonic anti-inflammatory action of norepinephrine is thought to be neuroprotective, helping to maintain an immunosuppressive environment within the brain and mitigating the damaging effects of neuroinflammation in various CNS disorders. oup.comnih.gov
Adrenergic Receptor Pharmacology of Norepinephrine L Bitartrate Hydrate
Adrenergic Receptor Subtype Agonism
Interactive Table: Adrenergic Receptor Binding Affinities of Norepinephrine (B1679862)
| Receptor Subtype | Norepinephrine Affinity (Ki, nM) | Primary Effect |
|---|---|---|
| Alpha-1 (α1) | 330 caymanchem.com | Excitatory nih.gov |
| Alpha-2 (α2) | 56 caymanchem.com | Inhibitory nih.gov |
| Beta-1 (β1) | 740 caymanchem.com | Excitatory nih.gov |
| Beta-2 (β2) | Lower affinity than for β1 pittmedcardio.comnih.gov | Generally inhibitory/relaxant nih.gov |
Note: Ki values represent the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
Norepinephrine binds to α1-adrenergic receptors, which are primarily located on postsynaptic membranes in various tissues, including vascular smooth muscle. pittmedcardio.comyoutube.com This interaction leads to excitatory effects, most notably vasoconstriction. numberanalytics.com The three subtypes of α1-receptors (α1A, α1B, and α1D) all bind norepinephrine and mediate its pressor effects. nih.gov The binding affinity of norepinephrine for α1 receptors is considered intermediate compared to its affinity for other adrenergic subtypes. nih.gov
Norepinephrine exhibits the highest affinity for α2-adrenergic receptors. nih.govnih.gov These receptors are found both presynaptically on noradrenergic nerve terminals and postsynaptically in various tissues. nih.govnih.gov Presynaptic α2-autoreceptors play a crucial role in a negative feedback loop; when activated by norepinephrine, they inhibit further release of the neurotransmitter from the nerve terminal. nih.govmsu.edu Postsynaptic α2-receptor stimulation generally leads to inhibitory cellular effects. nih.gov Endogenous agonists like norepinephrine and epinephrine (B1671497) have similar affinities for all three α2 subtypes (α2A, α2B, and α2C). nih.gov
Norepinephrine is a potent agonist of β1-adrenergic receptors, which are predominantly found in the heart. numberanalytics.compittmedcardio.com Stimulation of these receptors leads to an increase in heart rate (chronotropy) and contractility (inotropy). numberanalytics.comgosset.ai While both norepinephrine and epinephrine activate β1 receptors, norepinephrine is considered to be a β1-subtype selective agonist over the β2-subtype. medchemexpress.comglpbio.com Research indicates that the selectivity of norepinephrine for β1AR over β2AR is determined by a faster association rate. nih.gov
Norepinephrine has a significantly lower affinity for β2-adrenergic receptors compared to β1 receptors. pittmedcardio.comyoutube.com Consequently, at normal physiological concentrations, its effects on β2 receptors are minimal. pittmedcardio.com However, at higher concentrations, norepinephrine can directly stimulate β2-adrenoceptors. medchemexpress.comglpbio.com The activation of β2-ARs, which are located in tissues like the smooth muscle of the airways and blood vessels of skeletal muscle, typically leads to relaxation and vasodilation. nih.govnumberanalytics.com
Molecular Mechanisms of Receptor Activation
The activation of adrenergic receptors by norepinephrine L-bitartrate hydrate (B1144303) is a classic example of G-protein-coupled receptor (GPCR) signaling. numberanalytics.commsu.edu Upon binding to the receptor, norepinephrine induces a conformational change in the receptor protein. This change facilitates the interaction of the receptor with an intracellular heterotrimeric G-protein, which consists of alpha (α), beta (β), and gamma (γ) subunits. msu.edu
This interaction causes the G-protein to release its bound guanosine (B1672433) diphosphate (B83284) (GDP) and bind guanosine triphosphate (GTP), leading to the dissociation of the Gα subunit from the Gβγ dimer. nih.gov The now-active Gα subunit and the Gβγ dimer can then interact with and modulate the activity of various downstream effector proteins, initiating intracellular signaling cascades. nih.govmsu.edu
Downstream Signaling Pathways Mediated by Norepinephrine L-Bitartrate Hydrate
The specific downstream signaling pathway activated by norepinephrine depends on the type of G-protein to which the adrenergic receptor subtype is coupled. nih.govmsu.edu
Alpha-1 Receptors (Gq-coupled): These receptors couple to Gq proteins. nih.govmsu.edu Activation of Gq stimulates the enzyme phospholipase C (PLC). nih.govresearchgate.net PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govnih.gov IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC), leading to various cellular responses like smooth muscle contraction. nih.govresearchgate.netnih.gov
Alpha-2 Receptors (Gi-coupled): These receptors couple to inhibitory G-proteins (Gi). nih.govmsu.edu The activated Gi subunit inhibits the enzyme adenylyl cyclase, which leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.gov This reduction in cAMP levels generally produces inhibitory cellular effects. nih.gov
Beta Receptors (Gs-coupled): Both β1 and β2 receptors couple to stimulatory G-proteins (Gs). nih.govmsu.edu The activated Gs subunit stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. nih.govnumberanalytics.com cAMP, in turn, activates protein kinase A (PKA), which then phosphorylates various target proteins to elicit cellular responses such as increased heart rate and contractility (β1) or smooth muscle relaxation (β2). nih.govnumberanalytics.comamegroups.org
Interactive Table: Norepinephrine-Mediated Signaling Pathways
| Receptor Subtype | G-Protein | Effector Enzyme | Key Second Messengers | Primary Cellular Outcome |
|---|---|---|---|---|
| Alpha-1 | Gq nih.govmsu.edu | Phospholipase C nih.gov | IP3, DAG, Ca2+ nih.govnih.gov | Contraction, Excitation numberanalytics.com |
| Alpha-2 | Gi nih.govmsu.edu | Adenylyl Cyclase (Inhibited) nih.gov | ↓ cAMP nih.gov | Inhibition of release/effect nih.gov |
| Beta-1 & Beta-2 | Gs nih.govmsu.edu | Adenylyl Cyclase (Stimulated) numberanalytics.com | ↑ cAMP nih.govnumberanalytics.com | Excitation (β1), Relaxation (β2) numberanalytics.com |
Receptor Selectivity and Affinity Profiling in Research Settings
This compound acts as an agonist at α- and β-adrenergic receptors, but it exhibits notable selectivity among the subtypes. caymanchem.com It is well-established that while norepinephrine and epinephrine bind to β1-adrenergic receptors (β1AR) with high affinity, norepinephrine has an approximately tenfold lower affinity for the β2-adrenergic receptor (β2AR) compared to epinephrine. nih.gov
The structural basis for this selectivity does not lie in the catecholamine-binding pocket itself, which is identical between the β1AR and β2AR. nih.govnih.gov Instead, the difference is attributed to the extracellular vestibules of the receptors, which have distinct shapes and electrostatic properties. nih.govnih.gov These differences influence the pathway norepinephrine takes to reach the binding site, specifically affecting the association rate (k-on). nih.gov Metadynamics simulations have revealed that norepinephrine exhibits a ~22-fold faster association rate for the β1AR than for the β2AR, while the dissociation rates are comparable. nih.gov This kinetic difference is a primary determinant of norepinephrine's binding affinity and its selectivity for the β1AR over the β2AR. nih.gov
Table 2: Affinity Profile of Norepinephrine at Adrenergic Receptors
| Receptor Subtype | Affinity (Ki) | Reference |
|---|---|---|
| α1-adrenoceptor | 330 nM | caymanchem.com |
| α2-adrenoceptor | 56 nM | caymanchem.com |
Table of Compounds
| Compound Name |
|---|
| This compound |
| Angiotensin II |
| Prazosin |
| Propranolol (B1214883) |
| Isoproterenol (B85558) |
| Phenylephrine |
| Losartan |
| K252a |
Preclinical Research Methodologies and Models
In Vitro Research Models
In vitro models provide a controlled environment to study the direct effects of Norepinephrine (B1679862) L-bitartrate hydrate (B1144303) on specific cell types and biological processes, minimizing the complex systemic interactions present in whole organisms.
Primary cell cultures, derived directly from tissues, offer a physiologically relevant system to study cellular responses to adrenergic stimulation.
The HL-1 cell line, an immortalized mouse cardiomyocyte lineage, is a widely used model to study cardiac biology, including hypertrophy. sigmaaldrich.commerckmillipore.com These cells retain the ability to contract and express cardiac-specific proteins. sigmaaldrich.commerckmillipore.com Norepinephrine is a key component of the culture medium for HL-1 cells, essential for maintaining their differentiated phenotype and promoting survival. researchgate.net
Studies using primary cultures of neonatal rat ventricular myocytes have shown that norepinephrine stimulates cardiomyocyte hypertrophy. nih.govnih.gov This effect is characterized by an increase in cell size, surface area, and protein content. nih.govnih.gov Research indicates this hypertrophic response is mediated specifically through the alpha-1 adrenergic receptor. nih.govnih.gov The activation of both α1- and β-adrenergic receptors by norepinephrine can synergistically induce cardiomyocyte hypertrophy through the Raf-1 kinase/MAP kinase cascade. medchemexpress.com
Table 1: Research Findings in Cardiomyocyte Hypertrophy Models
| Model System | Key Findings | References |
| HL-1 Cells | Norepinephrine is a necessary supplement in Claycomb medium for the culture and maintenance of the cardiac phenotype. | sigmaaldrich.commerckmillipore.com |
| Primary Neonatal Rat Ventricular Myocytes | L-norepinephrine induced a significant increase in myocyte size, surface area, and protein content, a response mediated by alpha-1 adrenergic receptors. | nih.govnih.gov |
| Animal Models (Long-term infusion) | Sustained subhyperbaric doses of Norepinephrine bitartrate (B1229483) monohydrate lead to increased myocardial mass and left ventricular wall thickness. | medchemexpress.com |
Astrocytes, a type of glial cell in the central nervous system, are now understood to be active participants in neurotransmission. In vitro studies using astrocyte cultures have revealed that norepinephrine can elicit significant responses in these cells. Application of norepinephrine to astrocyte cultures leads to an elevation in intracellular calcium (Ca2+) levels. nih.govmdpi.com This response is primarily mediated by the activation of α1A-adrenergic receptors on the astrocytes themselves. nih.gov
Further research has demonstrated that the norepinephrine-induced Ca2+ signaling in astrocytes is crucial for modulating synaptic activity. nih.govnih.gov The activation of astrocytic adrenergic receptors can influence nearby neurons, highlighting a complex interplay between these two cell types in the brain. nih.govnih.gov Studies in the ventral tegmental area (VTA) have confirmed that astrocytes are targets for noradrenergic signaling, which has implications for understanding the cellular mechanisms of norepinephrine in this brain region. mdpi.com
Table 2: Research Findings in Astrocyte Culture Systems
| Finding | Mechanism | Significance | References |
| Increased Intracellular Ca2+ | Activation of astrocytic α1A-adrenergic receptors. | Modulates synaptic efficacy and neuronal function. | nih.govmdpi.comnih.gov |
| Astrocyte-Neuron Communication | Norepinephrine acts on astrocytes to influence synaptic transmission. | Reveals a new dimension of neuromodulation beyond direct neuronal action. | nih.govnih.gov |
Primary neuronal cultures, including those from the cortex and the locus coeruleus (LC), the principal site of norepinephrine synthesis in the brain, are invaluable for studying the direct effects of norepinephrine on neuronal function. nih.govstemcell.comrndsystems.com In these cultures, norepinephrine has been shown to modulate neuronal activity, neurotransmitter release, and synaptic plasticity. nih.govnih.gov
For instance, in cortical neuron cultures, norepinephrine can affect the excitability of neurons and influence the strength of synaptic connections. nih.gov Studies on LC neurons in culture have provided insights into the autoregulation of norepinephrine release and the mechanisms governing the firing patterns of these neurons. nih.gov The development of methods to generate human LC-norepinephrine neurons from pluripotent stem cells now offers a powerful tool to investigate their role in neurological and psychiatric diseases. nih.gov These in vitro-generated neurons exhibit key functional characteristics, including the release and uptake of norepinephrine and pacemaker activity. nih.gov
Table 3: Research Findings in Neuronal Culture Systems
| Model System | Key Findings | Significance | References |
| Primary Cortical Neurons | Norepinephrine modulates neuronal excitability and synaptic strength. | Elucidates the role of norepinephrine in cortical information processing. | nih.govstemcell.comrndsystems.com |
| Locus Coeruleus (LC) Neurons | Provides insights into the autoregulation of norepinephrine release and neuronal firing patterns. | Understanding the fundamental properties of the brain's primary norepinephrine source. | nih.govnih.govresearchgate.net |
| Human Pluripotent Stem Cell-derived LC-NE Neurons | Exhibit axonal arborization, release and uptake of norepinephrine, pacemaker activity, and chemosensitivity. | Enables the study of human noradrenergic neuron function in health and disease. | nih.gov |
Primary adipocytes isolated from various fat depots, such as inguinal white adipose tissue (iWAT) and interscapular brown adipose tissue (BAT), are used to study metabolic processes. medchemexpress.comnih.gov Norepinephrine is a key regulator of adipocyte function, including lipolysis and thermogenesis.
In cultured adipocytes from iWAT, norepinephrine stimulates the release of fatty acids, a process essential for activating uncoupling protein 1 (UCP1) and subsequent heat production. medchemexpress.com It also triggers the exocytosis of adiponectin, an important adipokine. nih.gov Studies have shown that norepinephrine can reduce the proliferation of pre-adipocytes in culture, suggesting a role in regulating adipose tissue growth. nih.gov This inhibitory effect on pre-adipocyte growth is mediated through beta-adrenoceptors. nih.gov
Table 4: Research Findings in Adipocyte Isolation and Culture
| Fat Depot | Key Findings | Mechanism | References |
| Inguinal White Adipose Tissue (iWAT) | Norepinephrine stimulates lipolysis, adiponectin exocytosis, and reduces pre-adipocyte proliferation. | Activation of β-adrenergic receptors. | medchemexpress.comnih.govnih.gov |
| Interscapular Brown Adipose Tissue (BAT) | Norepinephrine is a primary activator of thermogenesis. | Stimulation of β-adrenergic receptors leading to UCP1 activation. | medchemexpress.com |
Intestinal organoids, three-dimensional structures grown from stem cells that mimic the architecture and function of the intestinal epithelium, are emerging as a powerful model to study host-microbe interactions and the influence of neurotransmitters on gut function.
Research using intestinal models has shown that norepinephrine can influence the interaction between bacteria, such as adherent-invasive Escherichia coli (AIEC), and intestinal epithelial cells. nih.gov Norepinephrine has been observed to increase the adherence and invasion of AIEC to these cells in vitro. nih.gov Furthermore, norepinephrine acts as an agonist of adrenergic receptors in the intestinal mucosa, which can trigger rapid secretion of secretory IgA, a key component of mucosal defense. nih.gov These findings highlight the role of adrenergic signaling in modulating the gut's immune response and its interaction with the microbiome.
Table 5: Research Findings in Intestinal Organoid and Epithelial Models
| Model | Key Findings | Significance | References |
| Caco-2 cells with AIEC | Norepinephrine significantly increased the adherence and invasion of AIEC to intestinal epithelial cells. | Suggests a role for stress hormones in the pathogenesis of diseases like Crohn's disease. | nih.gov |
| Porcine distal colon explants | Norepinephrine stimulates rapid secretory IgA secretion. | Demonstrates the influence of adrenergic signaling on mucosal immunity. | nih.gov |
Biofilm Dispersion Assays (e.g., Mannheimia haemolytica)
Biofilm dispersion assays are critical in understanding how endogenous signaling molecules, such as norepinephrine, may influence bacterial communities. Mannheimia haemolytica is a bacterium implicated in bovine respiratory disease, and it is known to form biofilms in the nasopharyngeal region of cattle. Stress can trigger the dispersal of these biofilms, leading to the transition of the bacteria into a pathogenic state.
In a key in vitro study, the effect of norepinephrine on M. haemolytica biofilms was investigated. The research demonstrated that exposure to norepinephrine resulted in the dispersal of the biofilm. nih.gov This effect was confirmed using high-throughput scanning electron microscopy and confocal imaging, which visually substantiated the experimental data showing that norepinephrine causes the dispersion of M. haemolytica from established biofilms. nih.gov The study highlighted that while epinephrine (B1671497) was the most effective dispersant, norepinephrine also played a significant role in breaking down the biofilm structure. nih.gov
Isolated Mitochondria Studies for Calcium Homeostasis
The study of isolated mitochondria is a fundamental technique for dissecting the intricate mechanisms of cellular metabolism and signaling, including the regulation of calcium homeostasis. Mitochondria are central to decoding a variety of extracellular signals into diverse intracellular actions, from energy production to initiating cell death pathways. nih.gov The precise control of mitochondrial calcium levels is vital for numerous cellular processes, and disruptions in this balance are linked to various pathological conditions. nih.gov
Methodologies involving isolated mitochondria allow for the direct assessment of calcium uptake and release through various transport systems. Key proteins involved in this process include the mitochondrial calcium uniporter (MCU) for calcium uptake and the mitochondrial sodium-calcium exchanger (NCLX) for its efflux. nih.gov Research on isolated heart synaptosomal-mitochondrial fractions has been instrumental in characterizing the uptake of norepinephrine. nih.gov These studies have shown that norepinephrine accumulation in these fractions is a temperature-sensitive and sodium-dependent process. nih.gov This uptake can be inhibited by desmethylimipramine, indicating a neuronal-type uptake mechanism. nih.gov Such models are crucial for understanding how norepinephrine might influence mitochondrial function and, consequently, calcium homeostasis within specific cell types like cardiomyocytes. While direct studies on Norepinephrine L-bitartrate hydrate's effect on calcium homeostasis in isolated mitochondria are specific, the established methodologies provide a clear framework for such investigations.
In Vivo Animal Models
Models of Noradrenergic Dysfunction (e.g., Alzheimer's disease models)
Animal models are indispensable for investigating the role of noradrenergic dysfunction in neurodegenerative disorders like Alzheimer's disease. A common approach to induce noradrenergic dysfunction is through the use of selective neurotoxins. One such neurotoxin is N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine (DSP4), which selectively destroys noradrenergic neurons originating in the locus coeruleus. nih.gov
In preclinical studies, the administration of DSP4 to animal models of Alzheimer's disease, such as APP/PS1 mice, has been shown to accelerate and exacerbate the pathological hallmarks of the disease. nih.gov For instance, in aged female rhesus macaques, DSP4-induced norepinephrine depletion led to an increased deposition and accumulation of neocortical amyloid-β (Aβ). nih.gov Similarly, in APP23 mice, another transgenic model of Alzheimer's, DSP4 treatment had detectable effects on pathology months later. nih.gov These models have been crucial in demonstrating that the loss of noradrenergic input contributes to the cognitive and pathological deficits associated with Alzheimer's disease, even in the absence of the primary genetic mutations. nih.gov The findings from these models suggest that noradrenergic degeneration is a significant component of Alzheimer's pathology and a potential therapeutic target. nih.govnih.gov
Table 1: Effects of Noradrenergic Depletion in Alzheimer's Disease Animal Models
| Model | Method of Noradrenergic Depletion | Key Findings | Reference |
|---|---|---|---|
| Aged Rhesus Macaques | N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine (DSP4) | Increased neocortical amyloid-β deposition and accumulation. | nih.gov |
| APP/PS1 Mice | N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine (DSP4) | Correlated neuroinflammation and microglia activation with locus coeruleus degeneration. | nih.gov |
| APP23 Mice | N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine (DSP4) | Detectable pathological effects six months post-administration. | nih.gov |
Neuropathic Pain Models
Preclinical models of neuropathic pain are essential for developing and testing new therapeutic agents. These models simulate the chronic pain conditions that arise from damage to the peripheral and central nervous systems. Common and well-established models include:
Chronic Constriction Injury (CCI) Model: This model involves the loose ligation of the sciatic nerve, which results in a peripheral mononeuropathy that mimics chronic nerve compression in humans. It is routinely used in the pharmaceutical industry to evaluate the efficacy and mechanism of action of potential pain therapeutics. transpharmation.com
Chemotherapy-Induced Neuropathy Models: Certain chemotherapeutic agents, such as oxaliplatin, can cause significant neuropathic pain as a side effect. Rodent models that involve the administration of these agents are used to study the underlying mechanisms and to test potential treatments for this specific type of neuropathy. transpharmation.com
Diabetes-Induced Neuropathy Models: Diabetes is a leading cause of neuropathic pain. The streptozotocin (B1681764) (STZ)-induced diabetic neuropathy model in rodents is a widely used tool to investigate the efficacy of novel compounds in treating diabetic neuropathy. transpharmation.commdbneuro.com
These models are crucial for understanding the complex pathophysiology of neuropathic pain and for the preclinical assessment of analgesics. transpharmation.com
Studies on Myocardial Mass and Ventricular Thickness
In vivo animal models have been instrumental in demonstrating the effects of norepinephrine on cardiac morphology. Prolonged administration of norepinephrine has been shown to induce cardiac hypertrophy, characterized by an increase in myocardial mass and ventricular wall thickness. nih.govnih.gov
In one study using young adult cats, the administration of low doses of norepinephrine over 15 days resulted in a significant increase in the right ventricle to body weight ratio, the left ventricle to body weight ratio, and the total heart weight to body weight ratio, with an approximate 40% increase. nih.gov This was accompanied by a significant increase in the cross-sectional area of cardiac muscle cells in both ventricles. nih.gov Another study in CD1 mice treated with norepinephrine also showed an increase in the left ventricular to body weight ratio and ventricular wall thickness. nih.gov These studies clearly establish that norepinephrine can act as a potent stimulus for myocardial growth and remodeling.
Table 2: Effect of Norepinephrine Administration on Cardiac Parameters in Animal Models
| Animal Model | Key Cardiac Changes Observed | Quantitative Findings | Reference |
|---|---|---|---|
| Young Adult Cats | Increased ventricular weight and cardiomyocyte size. | ~40% increase in right ventricle/body weight, left ventricle/body weight, and total heart weight/body weight ratios. | nih.gov |
| CD1 Mice | Increased left ventricular weight and thickness. | Significant increase in left ventricular/body weight ratio and ventricular wall thickness. | nih.gov |
Investigations of Sympathetic Activity and Behavioral Responses
The role of norepinephrine in modulating sympathetic activity and behavioral responses, particularly in the context of stress, is a significant area of preclinical research. Animal models are used to investigate how norepinephrine release in specific brain regions influences behavior.
Studies in rats have shown that acute stress, such as immobilization, activates norepinephrine release in stress-related brain regions, including the amygdala, prefrontal cortex, and septum. nih.gov This release of norepinephrine has been linked to the facilitation of anxiety-like behaviors. nih.gov Pharmacological studies in rats have also demonstrated that altering norepinephrine transmission after learning can impact memory consolidation. For instance, the administration of clonidine, which suppresses norepinephrine transmission, or propranolol (B1214883), a β-adrenoreceptor antagonist, after learning sessions in a radial arm maze resulted in lower learning rates compared to saline-treated controls. nih.gov These findings underscore the critical role of norepinephrine in mediating the behavioral and physiological responses to various stimuli and in cognitive processes such as learning and memory. nih.gov Furthermore, studies have noted that the administration of exogenous norepinephrine in mice can sometimes lead to adverse effects, such as a hunched posture and abdominal swelling due to a distended urinary bladder, highlighting the potent and widespread physiological effects of this neurotransmitter. nih.gov
Genetic Manipulation Models (e.g., Mitochondrial Calcium Uniporter knockout mice)
Genetic manipulation models, particularly knockout mice, have become instrumental in elucidating the precise role of specific proteins in physiological and pathological processes. In the context of understanding the mechanisms of action of adrenergic agonists like this compound, the use of Mitochondrial Calcium Uniporter (MCU) knockout mice has provided significant insights into the role of mitochondrial calcium signaling in the cardiac response to stress.
The Mitochondrial Calcium Uniporter is a protein complex located in the inner mitochondrial membrane responsible for the uptake of calcium ions (Ca²⁺) into the mitochondrial matrix. This process is crucial for regulating cellular metabolism and energy production, especially in tissues with high energy demands such as the heart. Adrenergic stimulation, as occurs during the "fight or flight" response mediated by norepinephrine, triggers a cascade of events leading to increased cardiac workload. A key aspect of this response is the efficient coupling of increased energy demand with ATP production by mitochondria.
Preclinical research has utilized MCU knockout mice to investigate the necessity of mitochondrial Ca²⁺ uptake in response to adrenergic stimulation. While direct studies using this compound in these specific models are not extensively documented in the available literature, research using the potent non-selective β-adrenergic agonist, isoproterenol (B85558), serves as a valuable proxy to understand the physiological consequences of adrenergic stimulation in the absence of MCU.
Detailed Research Findings
Studies on MCU knockout mice have revealed that these animals exhibit a markedly different response to adrenergic stimulation compared to their wild-type counterparts. In wild-type mice, adrenergic stimulation with isoproterenol leads to a significant increase in mitochondrial Ca²⁺ levels. This influx of Ca²⁺ is thought to activate key dehydrogenases in the Krebs cycle, thereby boosting the production of NADH and FADH₂, which in turn enhances ATP synthesis through oxidative phosphorylation.
However, in MCU knockout mice, the adrenergic-stimulated increase in mitochondrial Ca²⁺ is completely abolished. nih.gov This fundamental difference has profound consequences for cardiac function and metabolism under stress. Research has shown that while basal cardiac function in MCU knockout mice can appear relatively normal, their ability to respond to acute stress is significantly impaired. nih.govescholarship.org
Specifically, upon adrenergic stimulation, MCU knockout mice fail to exhibit the same level of increase in cardiac contractility as wild-type mice. escholarship.org This blunted contractile response is linked to an inability to appropriately augment energy production to meet the increased demand. The lack of mitochondrial Ca²⁺ uptake prevents the activation of mitochondrial dehydrogenases, leading to a mismatch between energetic supply and cardiac workload during periods of acute stress. escholarship.org
These findings underscore the critical role of the Mitochondrial Calcium Uniporter in the physiological response to adrenergic hormones like norepinephrine. The genetic deletion of MCU effectively uncouples adrenergic signaling from mitochondrial bioenergetic activation, demonstrating that mitochondrial Ca²⁺ uptake is a key mechanism for matching energy supply with demand in the heart during a "fight or flight" response. escholarship.org
Interactive Data Table: Cardiac Response to Adrenergic Stimulation in Wild-Type vs. MCU Knockout Mice
| Parameter | Wild-Type (WT) Mice | Mitochondrial Calcium Uniporter Knockout (MCU-KO) Mice | Key Finding | Reference |
| Mitochondrial Ca²⁺ Uptake (Post-Adrenergic Stimulation) | Significant Increase | No Increase | MCU is the primary channel for mitochondrial Ca²⁺ uptake during adrenergic stimulation. | nih.gov |
| Cardiac Contractility (dP/dt max) (Post-Adrenergic Stimulation) | Significant Increase | Impaired/No Significant Increase | MCU-mediated Ca²⁺ uptake is necessary for the full contractile response to adrenergic stress. | escholarship.org |
| Pyruvate (B1213749) Dehydrogenase (PDH) Activity (Post-Adrenergic Stimulation) | Increased Activation | No Significant Activation | Mitochondrial Ca²⁺ is required for the activation of key metabolic enzymes to meet increased energy demand. | escholarship.org |
| Basal Cardiac Function | Normal | Largely Normal | MCU is not essential for baseline cardiac function under normal conditions. | nih.gov |
Biochemical and Cellular Research Applications
Role in Cardiovascular Cell Biology
Norepinephrine (B1679862) is a key regulator of cardiac function and structure. Research has demonstrated its profound effects on cardiomyocytes, the muscle cells of the heart, influencing their growth, size, and survival.
In vitro studies have established that norepinephrine acts as a growth factor for cardiac myocytes. It stimulates an increase in myocyte size, a characteristic feature of myocardial remodeling. nih.govnih.gov This hypertrophic response is a key aspect of the heart's adaptation to stress but can become pathological if sustained. nih.gov The stimulation of myocyte hypertrophy by norepinephrine is considered an alpha-1 adrenergic response. nih.gov
Norepinephrine is a well-documented inducer of cardiomyocyte hypertrophy, characterized by an increase in cell volume, surface area, and protein content. nih.gov This effect is primarily mediated through the activation of alpha-1 adrenergic receptors. nih.gov Research on cultured neonatal rat ventricular myocytes showed that L-norepinephrine could increase myocyte size to a maximum of 150% of the control size, with a half-maximum effect at a concentration of 0.2 μM. nih.gov This hypertrophic response was not inhibited by the beta-adrenergic antagonist propranolol (B1214883) but was blocked by alpha-1 adrenergic antagonists like prazosin, confirming the specific pathway involved. nih.gov Furthermore, studies in CD1 mice treated with norepinephrine (1.5 mg/kg) resulted in an increased left ventricular/body weight ratio and ventricular wall thickness. nih.gov
| Parameter | Observation | Receptor Pathway | Supporting Evidence |
|---|---|---|---|
| Myocyte Size | Increased up to 150% of control | α1-adrenergic | Increased cell volume, surface area, and protein. nih.gov |
| Gene Expression | Induction of skACT, ANF, βMHC | α1-adrenergic | Upregulation of fetal genes associated with hypertrophy. nih.govnih.gov |
| Effective Concentration | Half-maximum effect at 0.2 µM | α1-adrenergic | Dose-dependent response in cultured rat myocytes. nih.gov |
While lower concentrations of norepinephrine promote hypertrophy, higher concentrations can trigger a switch towards apoptosis, or programmed cell death, in cardiac cells. nih.govucr.edu This concentration-dependent phenomenon is critical in the context of heart failure, which is often associated with elevated plasma norepinephrine levels. nih.govucr.edu Studies using H9c2 cardiac myoblasts have shown that while lower concentrations induce hypertrophy, there is a steep decline in cell viability at 50 μM and 100 μM concentrations of norepinephrine. nih.govucr.edu This transition to apoptosis is marked by altered cellular and nuclear morphology, changes in mitochondrial membrane potential, an increase in reactive oxygen species (ROS), and the caspase-dependent activation of cell death pathways. nih.govucr.edu Specifically, norepinephrine acting through the β-adrenergic pathway has been shown to stimulate apoptosis in adult rat cardiac myocytes. nih.gov This effect is mediated by protein kinase A and requires calcium entry through voltage-dependent calcium channels. nih.gov
| Norepinephrine Concentration | Cellular Response | Key Molecular Events | Reference |
|---|---|---|---|
| Low Concentrations | Hypertrophy | Increased cell size, protein synthesis. | nih.gov |
| 50 µM - 100 µM | Transition to Apoptosis | Decreased cell viability, altered mitochondrial membrane potential, increased ROS, caspase activation. | nih.govucr.edu |
| 10 µmol/L | Apoptosis | Increased DNA laddering, activation of β-adrenergic pathway, mediated by protein kinase A. | nih.gov |
Neuroprotective Mechanisms and Amyloid-β Toxicity Research
Beyond its role in the cardiovascular system, norepinephrine is integral to neurological function and has been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease pathology.
Research indicates that norepinephrine can protect primary cortical and locus coeruleus neurons from amyloid-β (Aβ) toxicity, a key factor in Alzheimer's disease. nih.govbohrium.comnih.gov Interestingly, this neuroprotective effect is not entirely dependent on classical adrenergic receptor signaling. nih.govnih.gov While adrenergic receptor antagonists only partially reduce the protective effects of norepinephrine, they are not completely abolished. nih.govnih.gov This suggests that norepinephrine can exert its neuroprotective influence through mechanisms independent of its conventional receptors. nih.govnih.gov
A significant part of norepinephrine's neuroprotective action against Aβ toxicity is mediated by the Tropomyosin-related kinase B (TrkB) receptor, which is the canonical receptor for brain-derived neurotrophic factor (BDNF). nih.govbohrium.comnih.govcncb.ac.cn Studies have demonstrated that norepinephrine can induce the phosphorylation and activation of TrkB in cortical and locus coeruleus neurons. nih.govbohrium.comnih.gov The neuroprotective effects of norepinephrine against Aβ-induced toxicity were completely nullified by the Trk receptor antagonist K252a. nih.govnih.gov This finding strongly indicates that the activation of the TrkB receptor is essential for norepinephrine-mediated neuronal survival in this context, operating at least partly through a pathway independent of adrenergic receptors. nih.govbohrium.comnih.gov
Neurotransmission and Synaptic Plasticity Research
Norepinephrine is a key neuromodulator in the brain, influencing a wide range of functions from arousal and attention to learning and memory. tandfonline.comnih.gov Researchers utilize Norepinephrine L-bitartrate hydrate (B1144303) to dissect the intricate mechanisms by which norepinephrine modulates neural circuits and synaptic plasticity, the cellular basis of learning and memory. tandfonline.comnih.gov
Modulation of Evoked Activity in Sensory Areas
Norepinephrine plays a significant role in modulating how the brain processes sensory information. Studies have shown that norepinephrine can enhance the signal-to-noise ratio in sensory systems, effectively sharpening the brain's response to external stimuli. biorxiv.orgnih.gov Research using Norepinephrine L-bitartrate hydrate has demonstrated that norepinephrine can influence the activity of neurons in various sensory cortices, including the somatosensory, visual, and auditory systems. nih.govresearchgate.net
For instance, in the somatosensory cortex, norepinephrine has been found to inhibit spontaneous neuronal activity to a greater extent than it inhibits responses evoked by sensory stimuli, thereby increasing the signal-to-noise ratio. nih.gov In the visual system, norepinephrine signaling has been causally linked to visual awareness and the processing of visual information in the cerebral cortex. neurosciencenews.com Similarly, in the auditory system, norepinephrine activation has a predominantly inhibitory effect. nih.gov This modulation of sensory-evoked activity is crucial for attention and perception, allowing the brain to focus on relevant stimuli while filtering out background noise. researchgate.netneurosciencenews.com The effects of norepinephrine on sensory processing are often dose-dependent and can vary based on the specific adrenergic receptor subtypes activated. researchgate.net
Promotion of Long-Term Synaptic Plasticity
Long-term potentiation (LTP) and long-term depression (LTD) are two primary forms of synaptic plasticity believed to underlie learning and memory. nih.gov Norepinephrine is a potent modulator of both LTP and LTD. nih.gov The application of this compound in in vitro and in vivo studies has been instrumental in elucidating its role in these processes.
Norepinephrine can facilitate LTP, a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. nih.govdeepdyve.com This effect is often mediated by β-adrenergic receptors and involves downstream signaling cascades that can lead to changes in gene expression and protein synthesis, ultimately strengthening synaptic connections. tandfonline.comnih.gov In some cases, norepinephrine can even induce LTP on its own or lower the threshold for its induction by other stimuli. nih.govdeepdyve.com Conversely, norepinephrine can also promote LTD, a long-lasting reduction in synaptic strength, often through the activation of α-adrenergic receptors. nih.gov This dual regulatory capacity allows norepinephrine to fine-tune synaptic strength and plasticity in response to different behavioral states and experiences.
Immune System Modulation Studies
The nervous and immune systems are intricately linked, and norepinephrine is a key mediator of this communication. proquest.comresearchgate.netnih.gov Sympathetic nervous system fibers innervate lymphoid organs and tissues, releasing norepinephrine that can directly influence the function of immune cells. frontiersin.orgnih.gov this compound is used in research to explore the complex interplay between the sympathetic nervous system and the immune response.
Sympathetic Neuron-Immune Cell Cross-Talk
The communication between sympathetic neurons and immune cells is a vital component of maintaining homeostasis and orchestrating an appropriate immune response. proquest.comresearchgate.netnih.gov Immune cells express adrenergic receptors, primarily the β2-adrenergic receptor, which allows them to respond directly to norepinephrine released from sympathetic nerve terminals. frontiersin.orgnih.gov This interaction can modulate various aspects of immune cell function, including proliferation, differentiation, and the production of signaling molecules called cytokines. proquest.comresearchgate.netnih.govresearchgate.net
Research has shown that norepinephrine, acting through β2-adrenergic receptors, can have both anti-inflammatory and pro-inflammatory effects depending on the context. frontiersin.orgresearchgate.net For example, it can suppress the production of some pro-inflammatory cytokines while enhancing the production of anti-inflammatory cytokines. researchgate.net This modulation is crucial for preventing an overactive immune response and for the resolution of inflammation. proquest.comresearchgate.netnih.gov
Regulation of Immune Cell Extravasation
The movement of immune cells from the bloodstream into tissues, a process known as extravasation, is a critical step in the immune response to infection or injury. youtube.com Norepinephrine can regulate this process by influencing the expression of adhesion molecules on both immune cells and the endothelial cells that line blood vessels. rupress.org
The process of extravasation involves a series of steps, including the initial tethering and rolling of leukocytes along the blood vessel wall, their firm adhesion, and finally their migration across the endothelium. youtube.com Norepinephrine can influence the expression of molecules like selectins and integrins, which are crucial for these adhesive interactions. youtube.comrupress.org By modulating the expression of these molecules, norepinephrine can control the trafficking of immune cells to sites of inflammation, thereby influencing the nature and magnitude of the immune response. rupress.org
Metabolic Regulation Research
Norepinephrine plays a crucial role in regulating the body's metabolism, particularly in response to stress. physiology.org It acts as a key hormone in the "fight or flight" response, mobilizing energy stores to prepare the body for action. nih.govbritannica.com Researchers use this compound to investigate the molecular mechanisms by which norepinephrine controls various metabolic pathways.
Norepinephrine influences glucose metabolism by stimulating the liver to release glucose into the bloodstream through processes called glycogenolysis and gluconeogenesis. nih.govphysiology.orgnews-medical.net It also affects fat metabolism by promoting the breakdown of fats (lipolysis) in adipose tissue, releasing free fatty acids that can be used as an energy source. physiology.orgbritannica.com
Glycogen (B147801) Metabolism and 5'-AMP-activated Protein Kinase (AMPK) Activity in Astrocytes
Norepinephrine is a key regulator of energy substrate supply in the central nervous system, particularly through its action on astrocytes. Research using primary astrocyte cultures from rats has demonstrated that NE directly controls 5'-AMP-activated protein kinase (AMPK) activity, as well as glycogen metabolism and storage in these glial cells. researchgate.net The activation of β2-adrenergic receptors on astrocytes by NE is a critical step, initiating a signal transduction cascade mediated by the second messenger cAMP. nih.gov This signaling leads to the breakdown of glycogen (glycogenolysis), the main energy reserve in the brain, which is predominantly stored in astrocytes. nih.govnih.gov
The process is remarkably rapid; significant glycogen degradation in response to NE-induced cAMP production occurs in under five seconds. nih.gov This mobilization of glucosyl units from glycogen fuels the glycolytic pathway within the astrocyte, leading to the production of ATP and NADH to support the astrocyte's own metabolic needs. nih.govepfl.ch A primary outcome of this astrocytic glycolysis is the formation of lactate (B86563), which is then transported out of the astrocyte and supplied to adjacent neurons as a readily available energy source. researchgate.netnih.gov This mechanism, often called the astrocyte-neuron lactate shuttle, is crucial for meeting the high energy demands of neurons during periods of enhanced activity. researchgate.netnih.gov
Interestingly, the regulatory effects of NE on these pathways can be sex-specific. Studies have shown that the response of hypothalamic astrocytes to NE differs between males and females. researchgate.net For instance, in male rat astrocytes, NE down-regulates the phosphorylated, active form of AMPK (pAMPK). epfl.ch Conversely, in female astrocytes, NE appears to augment pAMPK levels. epfl.ch These sex-dimorphic responses may be mediated by differing sensitivities and expression patterns of adrenergic receptor subtypes. researchgate.net
Table 1: Effect of Norepinephrine on Astrocyte Glycogen Metabolism
| Feature | Observation | Source(s) |
|---|---|---|
| Primary Mechanism | Induces glycogenolysis (glycogen breakdown). | researchgate.netnih.gov |
| Receptor Involved | Primarily β2-adrenergic receptors (β2R). | nih.gov |
| Key Signaling Molecule | Cyclic AMP (cAMP). | nih.gov |
| Metabolic Output | Production of lactate, ATP, and NADH. | nih.govepfl.ch |
| Function | Supplies energy substrates (lactate) to neurons. | researchgate.netnih.gov |
| Sex-Specific Differences | NE down-regulates pAMPK in male astrocytes but augments it in female astrocytes. | epfl.ch |
Mitochondrial Calcium Handling and Energy Production
Norepinephrine significantly influences intracellular calcium (Ca²⁺) levels in astrocytes, a process tightly linked to cellular energy metabolism. In various brain regions, NE application triggers a rise in cytosolic Ca²⁺ in astrocytes. frontiersin.org This response is primarily mediated by the activation of α1- and α2-adrenergic receptors, which stimulates the PLC/IP3 pathway, leading to the release of calcium from internal stores like the endoplasmic reticulum. frontiersin.orgnih.gov
This elevation of intracellular calcium is a critical event that can influence mitochondrial function. While direct modulation of mitochondrial calcium uptake by NE in astrocytes is a complex area of study, the mobilization of intracellular calcium is known to stimulate mitochondrial ATP synthesis. The glucosyl units liberated from glycogen via NE-induced glycogenolysis are processed through the glycolytic cascade, generating robust increases in NADH and ATP. nih.govepfl.ch This process provides the necessary substrates for mitochondrial respiration. The resulting lactate produced by astrocytes is exported to neurons, where it is converted to pyruvate (B1213749) and serves as a fuel for the mitochondrial tricarboxylic acid (TCA) cycle, further highlighting the interconnectedness of astrocytic and neuronal energy metabolism. nih.gov
Table 2: Norepinephrine's Influence on Astrocyte Calcium Signaling and Energy Production
| Parameter | Finding | Source(s) |
|---|---|---|
| Cytosolic Calcium (Ca²⁺) | NE induces a rise in cytosolic Ca²⁺ concentration. | frontiersin.orgnih.gov |
| Receptor Subtypes (Ca²⁺) | Mediated mainly by α1- and α2-adrenergic receptors. | frontiersin.orgnih.gov |
| Ca²⁺ Release Mechanism | Involves PLC/IP3-dependent release from internal stores. | frontiersin.org |
| Energy Molecules Produced | Generates ATP and NADH through subsequent glycolysis. | nih.govepfl.ch |
| Primary Energy Substrate | Lactate is produced and supplied to neurons. | researchgate.netnih.govnih.gov |
Angiogenesis Research
Norepinephrine has been identified as a significant factor in angiogenesis, the formation of new blood vessels. This has been observed in various in vitro research models. frontiersin.org
VEGF Expression Modulation
A key mechanism through which norepinephrine promotes angiogenesis is by modulating the expression of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor. nih.gov Studies using various cancer cell lines, including melanoma and others, have shown that treatment with NE leads to a dose-dependent increase in VEGF expression. nih.govnih.gov
This upregulation of VEGF is critically dependent on the hypoxia-inducible factor-1α (HIF-1α) protein. nih.govnih.gov NE treatment increases the amount of HIF-1α protein, and the subsequent induction of VEGF is abolished when HIF-1α is silenced. nih.govnih.gov The signaling pathway involves β-adrenergic receptors, as the effect can be blocked by propranolol, a β-adrenergic receptor blocker. nih.gov The α1-adrenergic receptor has also been implicated in some cell types. nih.govnih.gov The conditioned medium from cancer cells stimulated with NE has been shown to induce angiogenesis in a manner that is dependent on HIF-1α, confirming the functional consequence of this pathway. nih.govnih.gov
Table 3: Norepinephrine's Role in VEGF Expression
| Cell Type Studied | Key Finding | Mediators | Source(s) |
|---|---|---|---|
| Various Cancer Cells | NE induces VEGF expression in a dose-dependent manner. | β-adrenergic receptors, HIF-1α | nih.govnih.gov |
| Human Melanoma Cells | NE upregulates the production and gene expression of VEGF. | β1- and β2-adrenergic receptors | nih.gov |
| SK-Hep1 and PC-3 Cells | NE-induced angiogenesis is inhibited by an α1-AR blocker. | α1-adrenergic receptors, HIF-1α | nih.govnih.gov |
Choroidal Neovascularization Stimulation
In the context of ophthalmology research, in vitro studies have shown that norepinephrine stimulates choroidal neovascularization (CNV). frontiersin.org CNV is the growth of new blood vessels from the choroid into the sub-retinal space and is a major cause of vision loss in several eye diseases. The pro-angiogenic activity of norepinephrine, including its ability to increase the expression of VEGF, contributes to this process. frontiersin.org Research has further demonstrated that antagonizing the β2-adrenoreceptor can lead to an attenuation of choroidal neovascularization, underscoring the role of this specific receptor in mediating the angiogenic effects of norepinephrine in this context. frontiersin.org
Synthesis, Stereochemistry, and Purity in Chemical Research
Resolution of Racemic Norepinephrine (B1679862) Precursors
A common starting point in the synthesis of L-Norepinephrine is a racemic mixture of norepinephrine, which contains equal amounts of the L- and D-enantiomers. google.com The critical step is the separation of these enantiomers, a process known as resolution.
Chiral Acid-Mediated Resolution Techniques
The classical and widely used method for resolving racemic norepinephrine is through the formation of diastereomeric salts using a chiral acid as a resolving agent. nih.gov Tartaric acid, a readily available and effective chiral resolving agent, is frequently employed for this purpose. google.com
The process typically involves treating the racemic norepinephrine base with an enantiomerically pure form of tartaric acid, such as D-(-)-tartaric acid or L-(+)-tartaric acid, in a suitable solvent system. google.comgoogle.com This reaction forms a pair of diastereomeric salts: L-norepinephrine-D-tartrate and D-norepinephrine-D-tartrate (when using D-(-)-tartaric acid). These diastereomers exhibit different physical properties, most importantly, different solubilities in a given solvent. This solubility difference allows for their separation by fractional crystallization. google.com One diastereomer will preferentially crystallize out of the solution, leaving the other dissolved. google.com The less soluble salt is then isolated by filtration.
For instance, treating dl-Norepinephrine base with D-(−)-tartaric acid in a mixture of water and an organic solvent can yield crude l-Norepinephrine bitartrate (B1229483). google.com The choice of solvent is crucial and can include water, alcohols like methanol (B129727) or ethanol (B145695), or mixtures thereof. google.comgoogle.com
Other chiral acids that can be used for the resolution of racemic norepinephrine include mandelic acid and dibenzoyltartaric acid. nih.govgoogle.com
Optical Purity Enhancement Strategies
Achieving high optical purity, often exceeding 99%, is a primary objective. google.comgoogleapis.com After the initial resolution, the isolated diastereomeric salt may still contain impurities of the undesired enantiomer. To enhance the optical purity, several strategies are employed:
Recrystallization: The crude L-norepinephrine bitartrate is often subjected to one or more recrystallization steps. google.comnewdrugapprovals.org This involves dissolving the salt in a suitable solvent at an elevated temperature and then allowing it to cool, which induces crystallization. google.com This process further purifies the desired diastereomer, as the remaining impurities tend to stay in the solution. google.com A common solvent system for recrystallization is a mixture of water and an alcohol like ethanol. google.compatsnap.com
Conversion to Free Base and Re-salification: A multi-step process can be utilized to achieve very high enantiomeric purity. google.com This involves converting the enriched L-norepinephrine bitartrate back to the L-norepinephrine free base by treating it with a base, such as aqueous ammonia. google.comnewdrugapprovals.org This pure L-norepinephrine base is then treated with L-(+)-tartaric acid to form the final L-Norepinephrine L-bitartrate hydrate (B1144303) salt, which can achieve an optical purity greater than 99.5%. google.comgoogleapis.com
Dynamic Kinetic Resolution: A more advanced strategy, known as dynamic kinetic resolution, aims to convert the undesired S-configuration norepinephrine into the desired R-configuration norepinephrine during the resolution process. google.com This is achieved by adding a catalyst, such as sodium iodide, which facilitates the racemization of the S-enantiomer. google.com This method has the potential to significantly increase the yield of the desired R-norepinephrine beyond the theoretical 50% limit of classical resolution. google.com
Synthesis Methods for Optically Pure L-Norepinephrine Bitartrate Hydrate
Alternative to resolving a racemic mixture, methods have been developed to synthesize optically pure L-norepinephrine directly. These methods introduce chirality early in the synthetic sequence.
Chiral Compound Introduction and Reduction Steps
One approach involves reacting a starting material like 3',4'-dihydroxy-2-chloroacetophenone with a chiral compound. google.compatsnap.com This introduces a chiral auxiliary into the molecule. A subsequent reduction of a carbonyl group is then influenced by this chiral center, leading to an enrichment of the desired R-configuration product. google.compatsnap.com This "induced" stereoselectivity reduces the number of subsequent purification steps needed. google.com The reduction can be carried out using a reducing agent, followed by a catalytic hydrogenation reaction. google.compatsnap.com
The synthesis of norepinephrine in the body follows a specific enzymatic pathway starting from the amino acid tyrosine. cvpharmacology.commsu.edu Tyrosine is converted to DOPA, which is then converted to dopamine (B1211576). cvpharmacology.com Dopamine is then converted to norepinephrine by the enzyme dopamine β-hydroxylase. cvpharmacology.commsu.edu
Salification and Recrystallization Processes
Once the optically enriched or pure L-norepinephrine base is obtained, the final step is to form the stable bitartrate salt. This is achieved through a process called salification.
The L-norepinephrine base is reacted with L-(+)-tartaric acid in a suitable solvent, such as a mixture of water and methanol or ethanol. google.comgoogle.com This reaction leads to the formation of L-Norepinephrine L-bitartrate, which then crystallizes out of the solution. google.comnewdrugapprovals.org The resulting solid is then subjected to one or more recrystallization steps to achieve the final desired purity and crystalline form, L-Norepinephrine L-bitartrate hydrate. google.comnewdrugapprovals.org The recrystallization process involves dissolving the solid in a solvent like an ethanol/water mixture at an elevated temperature, followed by cooling to induce crystallization. google.com The purified solid is then filtered and dried. google.com
Stereochemical Characterization of Norepinephrine L-Bitartrate Hydrate
The stereochemistry of this compound is crucial for its biological activity and is therefore rigorously characterized. The "L" in L-Norepinephrine refers to the levorotatory R-enantiomer. nih.gov
The absolute configuration of the chiral centers in the molecule is defined using the Cahn-Ingold-Prelog (CIP) priority rules. For L-norepinephrine, the stereocenter in the side chain has the (R) configuration. drugbank.com The L-(+)-tartaric acid used to form the bitartrate salt has the (2R, 3R) configuration. drugbank.com Therefore, the full chemical name specifying the stereochemistry is (R)-4-(2-amino-1-hydroxyethyl)benzene-1,2-diol (2R,3R)-2,3-dihydroxybutanedioate hydrate. drugbank.com
The optical purity, or enantiomeric excess (ee), is a critical quality parameter. It is the measure of how much one enantiomer is present in excess of the other. For pharmaceutical-grade this compound, the enantiomeric excess is typically required to be very high, often greater than 99%. google.comgoogleapis.com This is determined using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC). nih.govshodex.com
Importance of R-Configuration for Biological Activity
The biological activity of norepinephrine is intrinsically linked to its stereochemistry, with the R-enantiomer being the biologically active form. caymanchem.com This specificity necessitates synthetic and purification methods that can isolate the R-configuration with high enantiomeric purity.
One patented method describes a process for preparing L-Norepinephrine bitartrate monohydrate with an optical purity greater than 99%. This process involves reacting catechol with chloroacetyl chloride, followed by several steps including hydrogenation and treatment with aqueous ammonia, and finally reacting the L-Norepinephrine base with L-(+)-tartaric acid and water. google.com The goal of such intricate synthesis and purification processes is to produce L-Norepinephrine bitartrate with high optical purity, ensuring that the final product for research applications is predominantly the biologically active R-enantiomer. google.comgoogle.com
The following table summarizes the key aspects of norepinephrine's stereochemistry and synthesis:
| Feature | Description | Reference |
| Biologically Active Form | The R-enantiomer of norepinephrine is the biologically active isomer. | caymanchem.com |
| Synthetic Strategy | Introduction of chiral reagents to increase the yield of the R-configuration during synthesis. | google.com |
| Purification Method | Resolution with L-tartaric acid to separate the enantiomers. | google.com |
| Purity Goal | To achieve high enantiomeric excess, often greater than 99%, for research applications. | google.com |
Stability Considerations for Research Applications
The utility of this compound in research is heavily dependent on its stability. Its susceptibility to oxidation and degradation necessitates careful handling and storage to maintain its chemical integrity and biological activity.
Oxidation Sensitivity and Antioxidant Strategies
Norepinephrine is highly susceptible to oxidation, especially at physiological pH, where it can be oxidized to an o-quinone. acs.org This oxidation can be accelerated by exposure to light, air, and increasing temperatures. ashp.org The degradation of norepinephrine can lead to a loss of potency and the formation of colored byproducts, although color change alone is not a reliable indicator of its integrity. ashp.orgoup.com
To mitigate oxidation, various antioxidant strategies are employed. Sodium metabisulphite has been shown to be essential for the stability of noradrenaline solutions, allowing them to be autoclaved without significant loss of activity. oup.com The presence of dextrose in diluents also provides protection against significant drug loss due to oxidation. ashp.org In some experimental setups, antioxidants like ascorbic acid or EDTA are included to prevent catalytic auto-oxidation, though their potential to modify biological responses must be considered. researchgate.net The catechol structure of norepinephrine itself, with its two ortho-hydroxyl groups, is crucial for its antioxidant properties and its ability to reduce intracellular reactive oxygen species (ROS). nih.gov
The following table details the factors affecting norepinephrine's oxidation and the strategies to counteract them:
| Factor Affecting Oxidation | Antioxidant Strategy | Reference |
| Exposure to light and air | Protection from light, use in well-filled ampoules | ashp.orgoup.com |
| Elevated temperature | Storage at controlled room or refrigerated temperatures | ashp.orgresearchgate.net |
| pH | Maintaining a pH between 3.6 and 6 | ashp.org |
| Presence of heavy metal ions | Inclusion of chelating agents like EDTA | researchgate.net |
| Oxidative stress in biological systems | Use of antioxidants like sodium metabisulphite or ascorbic acid | oup.comresearchgate.net |
Storage Conditions and Solution Stability
Proper storage is critical for maintaining the stability of this compound. Intact containers should be stored at controlled room temperature and protected from light. ashp.org For longer-term storage, refrigeration at 2 to 8°C or even freezing at -20°C has been shown to maintain the stability of norepinephrine solutions for extended periods. researchgate.net
The stability of norepinephrine solutions also depends on the diluent and the container type. Dextrose 5% and dextrose 5% in sodium chloride 0.9% are recommended diluents. ashp.org Studies have shown that norepinephrine solutions in PVC bags, polypropylene (B1209903) syringes, and cyclic olefin copolymer vials can be stable for varying durations when stored under appropriate temperature and light conditions. ashp.orgresearchgate.netresearchgate.net For instance, solutions of norepinephrine 64 mg/L in normal saline or 5% dextrose in water can be stored in PVC bags at 4°C for up to 61 days with protection from light. nih.gov Highly concentrated solutions of norepinephrine (0.50 mg/mL and 1.16 mg/mL) in 5% glucose have been found to be physically and chemically stable for up to 48 hours at room temperature. researchgate.netnih.gov
The pH of the solution is a primary determinant of stability, with a pH range of 3.6 to 6 being optimal. ashp.org The stability significantly decreases at higher pH values. ashp.org
The table below summarizes recommended storage conditions and observed stability for norepinephrine solutions:
| Storage Condition | Diluent/Container | Concentration | Duration of Stability | Reference |
| Controlled Room Temperature | Intact containers | Not specified | Per manufacturer | ashp.org |
| 2 to 8°C (with light protection) | 0.9% Sodium Chloride in polypropylene syringes | 0.24 mg/mL | At least 30 days | ashp.orgresearchgate.net |
| 4°C (with light protection) | Normal Saline or D5W in PVC bags | 64 mg/L | Up to 61 days | researchgate.netnih.gov |
| Room Temperature (20-25°C) | 5% Glucose in polypropylene syringes | 0.50 mg/mL and 1.16 mg/mL | 48 hours | researchgate.netnih.gov |
| -20°C | Not specified | Various | Up to 1 year | researchgate.net |
Advanced Analytical Methodologies for Norepinephrine L Bitartrate Hydrate
Chromatographic Techniques
Chromatography, a cornerstone of analytical chemistry, provides powerful tools for the separation, identification, and quantification of individual components within a complex mixture. For Norepinephrine (B1679862) L-bitartrate hydrate (B1144303), High-Performance Liquid Chromatography (HPLC) stands out as the most widely employed and versatile technique.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of Norepinephrine L-bitartrate hydrate, offering high resolution and sensitivity. nih.govnih.gov It is frequently used for determining the chemical stability of norepinephrine solutions and for the simultaneous estimation of norepinephrine and other neurotransmitters in biological samples. nih.govnih.gov
The integration of electrochemical detection (ECD) with HPLC significantly enhances the sensitivity of norepinephrine analysis. nih.govmdpi.com This combination is particularly advantageous for detecting the low concentrations of catecholamines often found in biological matrices. jasco-global.com ECD is noted for its user-friendly nature, low maintenance costs, and its ability to quantify very low concentrations of neurotransmitters. mdpi.com In fact, for the five major types of catecholamines, ECD has demonstrated a sensitivity that is 100 times higher than that of a UV detector. jasco-global.com While highly sensitive, ECD is not a universal detector and requires the analyte to be electroactive, meaning it can undergo oxidation or reduction. mdpi.com
A simple HPLC-ECD method utilizing sodium dodecyl sulfate (B86663) (SDS) as an ion-pair reagent has been successfully developed for the determination of norepinephrine, dopamine (B1211576), and serotonin (B10506) in brain tissue. nih.gov This method is sensitive enough to quantify as little as 40 to 70 picograms of the monoamine. nih.gov
The successful separation and quantification of this compound by HPLC depend on the careful optimization of various chromatographic parameters. These parameters influence the retention time, resolution, and peak shape of the analyte.
A common approach involves using a C18 column with a mobile phase consisting of an acidic buffer and an organic modifier. For instance, a mobile phase of 0.05% formic acid and acetonitrile (B52724) (90:10, v/v) at a flow rate of 1 mL/min has been used for the simultaneous estimation of norepinephrine and serotonin. nih.gov The United States Pharmacopeia (USP) specifies a mobile phase for norepinephrine bitartrate (B1229483) analysis consisting of a solution of monobasic sodium phosphate, sodium 1-octanesulfonate, and edetate disodium (B8443419) in water and methanol (B129727), adjusted to a pH of 3.0 with phosphoric acid. regulations.gov
The selection of the stationary phase is also critical. A C18 column is a popular choice due to its hydrophobicity, which allows for good retention and separation of polar compounds like norepinephrine when used with an appropriate mobile phase. nih.gov The particle size of the column packing material also plays a role, with smaller particles generally providing higher resolution and sensitivity, albeit at the cost of higher back pressure. mdpi.com
The following table summarizes key chromatographic parameters from a validated HPLC-UV method for norepinephrine analysis: nih.gov
| Parameter | Value |
| Column | C18 |
| Mobile Phase | 0.05% Formic Acid: Acetonitrile (90:10, v/v) |
| Flow Rate | 1 mL/min |
| Injection Volume | 20 µL |
| Detection | UV |
Spectrophotometric Analysis
Spectrophotometric methods offer a simpler and often more rapid alternative to chromatography for the quantification of this compound. These techniques are based on the principle that the analyte absorbs light at a specific wavelength.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a widely accessible and cost-effective technique for the quantitative analysis of norepinephrine. uii.ac.id The intrinsic UV absorbance of norepinephrine makes it amenable to direct quantification. uii.ac.idresearchgate.net
The ability to quantify norepinephrine at trace levels is essential, particularly in applications such as monitoring residual amounts in industrial equipment cleaning rinse water. uii.ac.id UV-Visible spectrophotometry has been successfully validated for determining norepinephrine at both parts-per-million (ppm) and parts-per-billion (ppb) levels. uii.ac.idresearchgate.net
For ppm-level determination, a straightforward method utilizes the natural absorbance of a norepinephrine bitartrate solution at a wavelength of 279 nm. uii.ac.idresearchgate.net This method has a linear range from 1 to 150 mg/L. uii.ac.idresearchgate.net For the more sensitive ppb-level analysis, a colorimetric method involving the reaction of norepinephrine with Tollens' reagent in the presence of the cationic surfactant cetylpyridinium (B1207926) chloride is employed. uii.ac.idresearchgate.net This reaction forms colloidal silver nanoparticles, which can be quantified. uii.ac.idresearchgate.net The calibration for this method is linear in the range of 25 µg/L to 10 mg/L. uii.ac.idresearchgate.net
The following table outlines the key performance characteristics of these two spectrophotometric methods: uii.ac.idresearchgate.net
| Method | Linear Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Direct UV Absorbance (279 nm) | 1 - 150 mg/L | 1.1 mg/L | 3.3 mg/L |
| Tollens' Reagent (Colorimetric) | 25 µg/L - 10 mg/L | 3.1 µg/L | 9.4 µg/L |
These methods have demonstrated good accuracy and precision, with relative uncertainties and standard deviations not exceeding 7%. uii.ac.idresearchgate.net A significant advantage is their selectivity against common pharmaceutical excipients, eliminating the need for complex sample preparation. uii.ac.idresearchgate.net
Colorimetric Methods (e.g., Tollens' Reagent mediated silver nanoparticle formation)
Colorimetric methods offer a straightforward and cost-effective approach for the detection and quantification of norepinephrine. One such method involves the use of Tollens' reagent, which is a solution of diamminesilver(I) complex, [Ag(NH₃)₂]⁺. Norepinephrine, possessing catechol and ethanolamine (B43304) moieties, can reduce the silver ions in Tollens' reagent to metallic silver, leading to the formation of silver nanoparticles (AgNPs). This reaction forms the basis of a colorimetric assay, as the formation of AgNPs results in a distinct color change, typically from colorless to yellow or brown, which can be quantified using spectrophotometry. nih.gov
The reaction of norepinephrine with Tollens' reagent in the presence of a cationic surfactant like cetylpyridinium chloride can be used for the determination of norepinephrine at parts-per-billion (ppb) levels. uii.ac.id The resulting colloidal silver nanoparticles can be measured colorimetrically. uii.ac.id This method has shown linearity in the concentration range of 25 µg/L to 10 mg/L for norepinephrine. uii.ac.idresearchgate.net The limit of detection and limit of quantification have been reported to be 3.1 µg/l and 9.4 µg/l, respectively. uii.ac.idresearchgate.net This method is noted for its selectivity against common excipients, good accuracy, and precision, without the need for extensive sample preparation or sophisticated equipment. uii.ac.idresearchgate.net
Recent advancements have also explored the use of norepinephrine-functionalized silver nanoparticles for the colorimetric detection of other molecules, such as the immunosuppressant drug tacrolimus. nih.gov In this application, the interaction between norepinephrine on the surface of AgNPs and the target analyte induces aggregation of the nanoparticles, causing a visible color change and a shift in the absorption peak. nih.gov
Interactive Data Table: Performance of Tollens' Reagent-Based Colorimetric Method for Norepinephrine
| Parameter | Value | Reference |
| Linear Range | 25 µg/L - 10 mg/L | uii.ac.idresearchgate.net |
| Limit of Detection (LOD) | 3.1 µg/L | uii.ac.idresearchgate.net |
| Limit of Quantification (LOQ) | 9.4 µg/L | uii.ac.idresearchgate.net |
| Molar Attenuation Coefficient | 7560 m²/mol | uii.ac.idresearchgate.net |
| Relative Uncertainty | < 7% | uii.ac.id |
| Relative Standard Deviation | < 7% | uii.ac.id |
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive and selective analytical technique used for the detection and quantification of fluorescent molecules, known as fluorophores. Norepinephrine, while not strongly fluorescent in its native state, can be chemically converted into a highly fluorescent derivative, typically a trihydroxyindole (THI), which allows for its sensitive detection. This method is based on the principle that a fluorophore, when excited by light of a specific wavelength, will emit light at a longer wavelength. The intensity of this emitted light is directly proportional to the concentration of the fluorophore, providing a basis for quantitative analysis. youtube.com
A common application of this technique is the simultaneous determination of epinephrine (B1671497) and norepinephrine in biological samples like urine. nih.gov After extraction from the sample using cation-exchange columns, these catecholamines are converted to their fluorescent THI derivatives. nih.gov The use of derivative synchronous fluorimetry can further enhance the resolution of the overlapping fluorescence spectra of epinephrine and norepinephrine, allowing for their simultaneous measurement. nih.gov This method has demonstrated good analytical recovery, with approximately 91% for norepinephrine, and a coefficient of variation of about 5%. nih.gov
More recent innovations in fluorescence-based detection include the development of genetically encoded GPCR activation-based norepinephrine (GRABNE) sensors. nih.govexlibrisgroup.com These sensors exhibit a significant increase in fluorescence (a peak ΔF/F₀ response of 230%) upon binding to norepinephrine, with high specificity and sensitivity in the nanomolar to micromolar range. nih.govexlibrisgroup.com These GRABNE sensors have been successfully used to detect norepinephrine release in various biological contexts, including in mouse brain slices and in live zebrafish and mice, offering high spatiotemporal resolution. nih.govexlibrisgroup.com
Interactive Data Table: Characteristics of Fluorescence Spectroscopy for Norepinephrine Analysis
| Method | Analyte Recovery | Coefficient of Variation (CV) | Key Features | Reference |
| Derivative Synchronous Fluorimetry (as THI derivative) | ~91% | ~5% | Simple, rapid, inexpensive, suitable for simultaneous determination with epinephrine. | nih.gov |
| Genetically Encoded GRABNE Sensors | Not Applicable | Not Applicable | High sensitivity (nM to µM range), high specificity, rapid kinetics, enables in vivo monitoring. | nih.govexlibrisgroup.com |
Immunochemical Methods
Immunochemical methods utilize the high specificity of antigen-antibody interactions for the detection and quantification of target molecules. These techniques are particularly valuable for studying the biological roles and localization of norepinephrine and its downstream signaling pathways.
Immunoblotting for Protein Phosphorylation (e.g., phospho-TrkB)
Immunoblotting, also known as Western blotting, is a powerful technique used to detect specific proteins in a sample. In the context of norepinephrine research, immunoblotting is crucial for investigating the activation of its downstream signaling pathways. A key example is the study of Tropomyosin receptor kinase B (TrkB) phosphorylation.
Research has shown that norepinephrine can induce the phosphorylation of TrkB, the receptor for brain-derived neurotrophic factor (BDNF). nih.gov This activation is a critical step in mediating some of the neuroprotective effects of norepinephrine. nih.gov To confirm this, researchers treat primary cortical and locus coeruleus neurons with norepinephrine and then perform immunoblotting. nih.gov The process involves separating proteins from cell lysates by gel electrophoresis, transferring them to a membrane, and then probing the membrane with specific antibodies. An antibody against the phosphorylated form of TrkB (p-TrkB) is used to detect its activation. nih.gov Studies have demonstrated that treatment with norepinephrine (e.g., 500 nM) leads to a clear increase in TrkB phosphorylation, comparable to the effect of BDNF. nih.gov This is typically visualized as a distinct band on the immunoblot, confirming that norepinephrine triggers TrkB activation. nih.gov
Interactive Data Table: Experimental Findings from Immunoblotting for Norepinephrine-Induced TrkB Phosphorylation
| Treatment | Target Protein | Observation | Implication | Reference |
| Norepinephrine (500 nM) | Phospho-TrkB (p-TrkB) | Evident increase in tyrosine phosphorylation | Norepinephrine induces TrkB receptor activation | nih.gov |
| BDNF (100 ng/ml) | Phospho-TrkB (p-TrkB) | Evident increase in tyrosine phosphorylation | Positive control for TrkB activation | nih.gov |
| Vehicle | Phospho-TrkB (p-TrkB) | Baseline level of phosphorylation | Control for basal TrkB activity | nih.gov |
Immunocytochemistry for Cellular Localization and Expression
Immunocytochemistry (or immunohistochemistry for tissues) is a technique that uses antibodies to visualize the localization of specific proteins or other molecules within cells or tissues. This method provides crucial spatial information about the distribution of norepinephrine and its related enzymes and receptors.
For instance, immunocytochemistry can be used to map the distribution of norepinephrine-containing cell bodies and nerve fibers in the brain. houptlab.org By using antibodies specific to norepinephrine, researchers can identify noradrenergic neurons and trace their projections throughout the nervous system. immusmol.comimmusmol.com This has been instrumental in understanding the anatomical organization of the noradrenergic system.
Furthermore, immunocytochemistry can be used to demonstrate the cellular effects of norepinephrine. For example, following treatment of primary cortical neurons with norepinephrine, immunofluorescence staining with an anti-phospho-TrkB antibody can confirm the activation of TrkB and its localization within the cells. nih.gov This technique has shown robust TrkB phosphorylation in both primary cortical and locus coeruleus neurons in response to norepinephrine. nih.gov Similarly, antibodies against catecholamine-synthesizing enzymes like dopamine β-hydroxylase (DBH) are used to identify noradrenergic neurons and assess the specificity of neurotoxic lesions. houptlab.org Studies have also utilized immunocytochemistry to localize norepinephrine transporters (NET) to the luminal and abluminal sides of brain capillary endothelial cells, providing insights into the regulation of norepinephrine levels at the blood-brain barrier. nih.gov
Interactive Data Table: Applications of Immunocytochemistry in Norepinephrine Research
| Target Molecule | Tissue/Cell Type | Key Finding | Reference |
| Norepinephrine | Mouse Embryo Brain and Spinal Cord | Specific detection of noradrenergic fibers in the pons and medulla. | immusmol.comimmusmol.com |
| Phospho-TrkB | Primary Cortical and Locus Coeruleus Neurons | Norepinephrine provokes robust TrkB phosphorylation. | nih.gov |
| Dopamine β-hydroxylase (DBH) | Rat Brain | Used to identify central noradrenergic neurons and assess lesioning. | houptlab.org |
| Norepinephrine Transporter (NET) | Mouse Brain Capillary Endothelial Cells | NET is localized at the abluminal side of the blood-brain barrier. | nih.gov |
Future Directions and Emerging Research Areas
Exploration of Non-Adrenergic Mechanisms of Action (e.g., TrkB pathway)
Emerging evidence suggests that norepinephrine (B1679862) can exert its effects through pathways independent of traditional adrenergic receptors. A particularly exciting area of investigation is the interaction between norepinephrine and the Tropomyosin receptor kinase B (TrkB), the canonical receptor for brain-derived neurotrophic factor (BDNF). nih.gov
Studies have shown that norepinephrine can induce the phosphorylation of TrkB, offering neuroprotective effects against amyloid-β toxicity, a hallmark of Alzheimer's disease. nih.gov This protection appears to be, at least in part, independent of adrenergic receptor activation. nih.gov Further research is needed to fully elucidate the molecular mechanisms of this interaction and its physiological significance. Understanding this non-adrenergic signaling could open up new therapeutic avenues for neurodegenerative diseases. nih.gov
Development of Advanced Preclinical Models for Complex Pathologies
To better understand the role of norepinephrine in complex diseases, more sophisticated preclinical models are required. This includes the development of animal models that more accurately replicate the genetic and environmental complexities of human disorders such as depression and Alzheimer's disease. medjrf.com
Furthermore, the use of optogenetic and chemogenetic techniques allows for the precise control and monitoring of specific noradrenergic neuron populations in vivo. youtube.com These tools, combined with advanced behavioral paradigms, will enable a more nuanced investigation of how norepinephrine dysfunction contributes to disease pathology and how targeted interventions might restore normal function. Recent research has outlined future directions in preclinical sleep disorder research, highlighting the potential of sleep deprivation models in studying depression. medjrf.com
Refinement of Analytical Techniques for In Situ and In Vivo Monitoring
The ability to measure norepinephrine dynamics with high spatial and temporal resolution in living organisms is crucial for understanding its function. Recent advancements in analytical techniques are making this possible. Microdialysis, coupled with high-performance liquid chromatography, allows for the in vivo monitoring of norepinephrine levels in specific brain regions and even in the myocardial interstitial fluid. nih.govnih.gov
Furthermore, the development of novel fluorescent probes offers the potential for real-time imaging of norepinephrine release and reuptake at the synaptic level. acs.org Continued refinement of these techniques will provide unprecedented insights into the precise timing and location of norepinephrine signaling during various physiological and pathological processes. A recently developed series of small-molecular probes can detect norepinephrine with a ratiometric near-infrared fluorescence response in under 100 milliseconds. acs.org
Interdisciplinary Research Integrating Norepinephrine with Other Neurotransmitter Systems
Norepinephrine does not act in isolation; it is part of a complex and interconnected network of neurotransmitter systems. nih.govnih.gov Future research must take an interdisciplinary approach, integrating the study of norepinephrine with other key neuromodulators such as dopamine (B1211576), serotonin (B10506), and acetylcholine. nih.govnih.govnih.gov
Understanding the functional interactions and cross-talk between these systems is essential for a complete picture of brain function. For instance, studies have shown significant overlap in the signaling pathways and physiological effects of dopamine and norepinephrine. nih.gov Investigating how these systems cooperate or compete to regulate mood, cognition, and behavior will be a key area of future research. nih.govnih.gov
Computational Modeling and Simulation of Norepinephrine Signaling Pathways
The complexity of norepinephrine signaling, from receptor activation to downstream cellular effects, makes it an ideal candidate for computational modeling and simulation. mdpi.comnih.govnih.gov By integrating experimental data into mathematical models, researchers can simulate the dynamics of norepinephrine pathways and gain insights that are not readily accessible through experimentation alone. mdpi.comcmu.edu
These models can be used to predict the effects of novel ligands, understand the impact of genetic variations in receptor function, and explore the network-level consequences of altered norepinephrine signaling. nih.govnih.gov As these computational tools become more sophisticated, they will play an increasingly important role in guiding experimental research and in the rational design of new therapeutic strategies. mdpi.comcplab.net
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing and purifying Norepinephrine L-bitartrate hydrate in laboratory settings?
- Methodology : Synthesis typically involves enzymatic hydroxylation of dopamine using dopamine β-hydroxylase, followed by salt formation with L-bitartaric acid under controlled pH (4.5–5.5). Purification requires recrystallization from ethanol-water mixtures to achieve ≥95% purity, verified via HPLC with UV detection at 224 nm and 283 nm .
- Key Parameters : Monitor optical rotation ([α]D²⁵ = −10° to −12° in 0.1 M HCl) to confirm enantiomeric purity, as racemization compromises adrenergic receptor binding .
Q. How should researchers assess the stability of this compound in aqueous solutions during experimental workflows?
- Protocol : Prepare stock solutions in 0.1 M HCl (pH 3.0) with 0.1% sodium metabisulfite to prevent oxidation. Degradation is quantified using LC-MS to detect norepinephrinequinone (m/z 152→107) and adrenochrome (λmax 480 nm). Stability is temperature-dependent: ≤24 hours at 25°C vs. ≥1 week at −20°C .
- Validation : Perform forced degradation studies under UV light (254 nm) and alkaline conditions (pH 9.0) to model worst-case scenarios .
Q. What validated analytical methods are recommended for quantifying this compound in complex biological matrices?
- USP-Compliant Assay : Use reverse-phase HPLC with a C18 column, mobile phase of 0.1% phosphoric acid:acetonitrile (95:5), and fluorescence detection (Ex 280 nm/Em 320 nm). System suitability requires resolution (R ≥ 2.0) from epinephrine and phenylephrine .
- LC-MS/MS Alternative : Employ a triple quadrupole system with MRM transitions (m/z 169→107 for norepinephrine; m/z 337→152 for the bitartrate salt) for nanogram-level sensitivity in plasma/brain homogenates .
Advanced Research Questions
Q. How do the α/β-adrenergic receptor binding kinetics of this compound compare to other catecholamine salts (e.g., hydrochloride)?
- Experimental Design : Conduct radioligand displacement assays (³H-prazosin for α₁, ³H-yohimbine for α₂, ³H-CGP12177 for β₁) using HEK293 cells expressing human receptors. The L-bitartrate counterion reduces logP by 0.3 vs. hydrochloride, decreasing membrane permeability but enhancing aqueous solubility (25 mg/mL vs. 12 mg/mL) .
- Data Interpretation : Fit binding curves to a two-site model to distinguish high- (Kd = 0.3 nM) and low-affinity (Kd = 3.2 nM) states, correlating with G-protein coupling efficiency .
Q. What experimental strategies resolve contradictions in reported EC₅₀ values for this compound in vascular smooth muscle assays?
- Troubleshooting Framework :
- Source Variation : Compare vendor certificates (e.g., Cayman Chemical vs. Sigma-Aldrylabs) for water content (≤0.5% by Karl Fischer) and residual solvents (≤0.1% ethanol) .
- Tissue Preparation : Standardize aortic ring pre-tension (2 g for mice, 4 g for rats) and oxygenation (95% O₂/5% CO₂) to minimize variability in maximum contraction amplitude .
- Meta-Analysis : Apply multivariate regression to published EC₅₀ data (n > 50 studies) to isolate effects of species (human vs. rodent), buffer composition (HCO₃⁻ vs. HEPES), and assay temperature (25°C vs. 37°C) .
Q. How does the monohydrate formulation influence crystallization behavior and dissolution kinetics in sustained-release drug delivery systems?
- Crystallography : Single-crystal X-ray diffraction reveals triclinic P1 symmetry with hydrogen bonding between the catechol hydroxyls and tartrate carboxylates (O···O distance = 2.65 Å). Dehydration above 40°C induces phase transition to an amorphous state, increasing dissolution rate by 70% .
- In Vitro Release Testing : Use USP Apparatus 2 (paddle, 50 rpm) in simulated gastric fluid (pH 1.2) with 0.1% polysorbate 80. Hydrate formulations show zero-order release for 8 hours vs. 4 hours for anhydrous forms .
Q. What orthogonal assays are required to confirm the absence of trace β-hydroxynorepinephrine in this compound batches?
- Impurity Profiling :
- HPLC-ECD : Electrochemical detection at +600 mV enhances sensitivity for β-hydroxynorepinephrine (LOD = 0.05% w/w) vs. UV .
- Chiral CE : Separates norepinephrine (R-form) from β-hydroxynorepinephrine (S-form) using 25 mM β-cyclodextrin in 50 mM borate buffer (pH 9.2) .
Methodological Best Practices
- Counterion Impact : The L-bitartrate moiety increases molecular weight by 24% vs. hydrochloride (337.28 vs. 273.7 g/mol), necessitating dose adjustments in molarity-based protocols .
- Safety Protocols : Adhere to OSHA HCS guidelines: use NIOSH-approved respirators (N95) during powder handling and install eyewash stations within 10 seconds of work areas .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
